molecular formula C34H58O2 B1257276 19Z,22Z,25Z,28Z,31Z-tetratriacontapentaenoic acid

19Z,22Z,25Z,28Z,31Z-tetratriacontapentaenoic acid

Cat. No.: B1257276
M. Wt: 498.8 g/mol
InChI Key: OQBHZICSYJDNSX-JLNKQSITSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(19Z,22Z,25Z,28Z,31Z)-tetratriacontapentaenoic acid is a very long-chain omega-3 fatty acid that is tetratriacontapentaenoic acid having five double bonds located at positions 19, 22, 25 ,28 and 31 (the 19Z,22Z,25Z,28Z,31Z-isomer). It is an omega-3 fatty acid and a tetratriacontapentaenoic acid. It is a conjugate acid of a (19Z,22Z,25Z,28Z,31Z)-tetratriacontapentaenoate.

Properties

Molecular Formula

C34H58O2

Molecular Weight

498.8 g/mol

IUPAC Name

(19Z,22Z,25Z,28Z,31Z)-tetratriaconta-19,22,25,28,31-pentaenoic acid

InChI

InChI=1S/C34H58O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-33H2,1H3,(H,35,36)/b4-3-,7-6-,10-9-,13-12-,16-15-

InChI Key

OQBHZICSYJDNSX-JLNKQSITSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
19Z,22Z,25Z,28Z,31Z-tetratriacontapentaenoic acid
Reactant of Route 2
19Z,22Z,25Z,28Z,31Z-tetratriacontapentaenoic acid
Reactant of Route 3
19Z,22Z,25Z,28Z,31Z-tetratriacontapentaenoic acid
Reactant of Route 4
19Z,22Z,25Z,28Z,31Z-tetratriacontapentaenoic acid
Reactant of Route 5
19Z,22Z,25Z,28Z,31Z-tetratriacontapentaenoic acid
Reactant of Route 6
19Z,22Z,25Z,28Z,31Z-tetratriacontapentaenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.